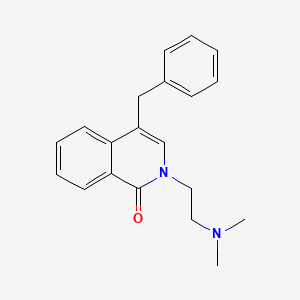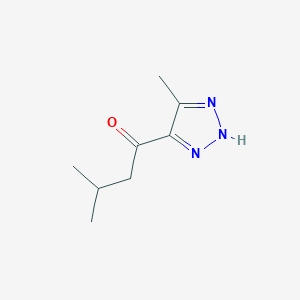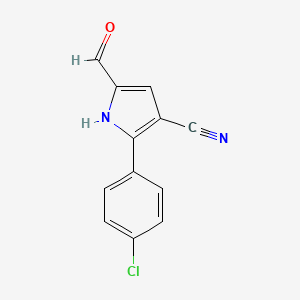
Tris(ethylenediamine)nickel(II) dichloride xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine)nickel(II) dichloride xhydrate typically involves the reaction of nickel(II) chloride hexahydrate with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
[ \text{NiCl}_2 \cdot 6\text{H}_2\text{O} + 3\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow [\text{Ni(H}_2\text{NCH}_2\text{CH}_2\text{NH}_2)_3]\text{Cl}_2 \cdot x\text{H}_2\text{O} ]
The reaction is typically performed in a minimum amount of distilled water, and the resulting crystals are purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing industrial-grade reagents to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tris(ethylenediamine)nickel(II) dichloride xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)nickel(II) dichloride xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nickel complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Tris(ethylenediamine)nickel(II) dichloride xhydrate involves its ability to form stable complexes with various ligands. The nickel(II) ion in the complex can interact with different molecular targets, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the ligands present .
Comparación Con Compuestos Similares
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride dihydrate: Similar in structure but contains cobalt instead of nickel.
Tris(ethylenediamine)iron(II) chloride: Contains iron instead of nickel.
Tris(ethylenediamine)copper(II) chloride: Contains copper instead of nickel.
Uniqueness
Tris(ethylenediamine)nickel(II) dichloride xhydrate is unique due to its specific coordination geometry and the properties imparted by the nickel(II) ion.
Propiedades
Fórmula molecular |
C6H20Cl2N6NiO-6 |
|---|---|
Peso molecular |
321.86 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;nickel(2+);dichloride;hydrate |
InChI |
InChI=1S/3C2H6N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;2*1H;;1H2/q3*-2;;;+2;/p-2 |
Clave InChI |
KJOFBNKDRYJDPR-UHFFFAOYSA-L |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Cl-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


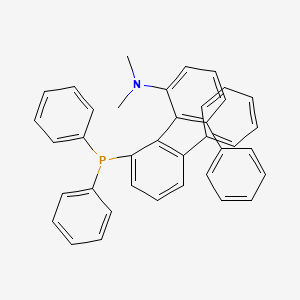


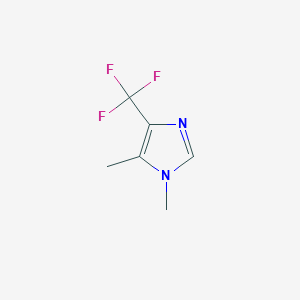

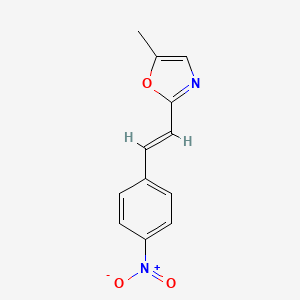
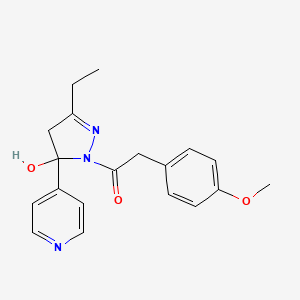


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
